Fasn-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

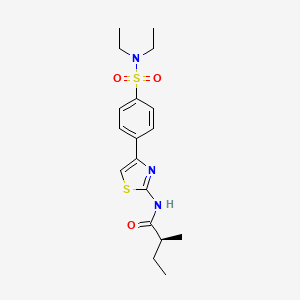

IUPAC Name |

(2S)-N-[4-[4-(diethylsulfamoyl)phenyl]-1,3-thiazol-2-yl]-2-methylbutanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N3O3S2/c1-5-13(4)17(22)20-18-19-16(12-25-18)14-8-10-15(11-9-14)26(23,24)21(6-2)7-3/h8-13H,5-7H2,1-4H3,(H,19,20,22)/t13-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXMQVFSSASHOGM-ZDUSSCGKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)S(=O)(=O)N(CC)CC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Fasn-IN-1: A Technical Guide to its Role in the Inhibition of Fatty Acid Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancers, where it provides the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling. This has made FASN a compelling target for anticancer drug development. Fasn-IN-1 (also known as TVB-2460) is a potent and specific inhibitor of FASN. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on key cellular signaling pathways.

Core Concepts: this compound and Fatty Acid Synthase

This compound is a small molecule inhibitor that targets the enzymatic activity of FASN. FASN catalyzes the multi-step process of converting acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. By inhibiting this process, this compound disrupts the supply of essential building blocks for cancer cells, leading to a cascade of downstream effects that ultimately inhibit tumor growth.

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C18H25N3O3S2 |

| Molecular Weight | 395.54 g/mol |

| CAS Number | 1808260-84-5 |

Quantitative Data

The efficacy of this compound as a FASN inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Compound | Target | IC50 | Cell Line/System |

| This compound | Fatty Acid Synthase (FASN) | 10 nM[1] | Biochemical Assay |

Signaling Pathways Modulated by this compound

FASN inhibition by this compound has been shown to impact critical signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of FASN has been demonstrated to suppress this pathway. Specifically, FASN inhibition leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This reduction in Akt activation can, in turn, inhibit cell proliferation and induce apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a driver in many cancers. FASN has been implicated in the regulation of this pathway. Inhibition of FASN can lead to a reduction in both the total protein and mRNA levels of β-catenin, a key transcriptional co-activator in the Wnt pathway. This suggests that FASN inhibition can suppress Wnt signaling at both the transcriptional and protein stability levels.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.

Fatty Acid Synthase (FASN) Activity Assay

This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a required cofactor for the synthesis of fatty acids.

Workflow:

Methodology:

-

Prepare Reagents:

-

Reaction Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

-

Substrates: 50 µM Acetyl-CoA and 50 µM Malonyl-CoA in reaction buffer.

-

Cofactor: 150 µM NADPH in reaction buffer.

-

Enzyme: Purified FASN or cell lysate containing FASN.

-

Inhibitor: Serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add the FASN enzyme preparation to each well.

-

Add the various concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate and cofactor mix.

-

Immediately measure the absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in absorbance at 340 nm per minute).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and Wnt/β-catenin pathways following treatment with this compound.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a potent inhibitor of fatty acid synthase with significant potential as an anticancer agent. Its ability to disrupt the lipogenic activity of cancer cells and modulate key oncogenic signaling pathways, such as PI3K/Akt and Wnt/β-catenin, underscores its therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted role of this compound in cancer biology and to accelerate its development as a targeted therapy.

References

Fasn-IN-1: A Technical Guide to its Role in the Inhibition of Fatty Acid Synthase

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fatty acid synthase (FASN) is a critical enzyme in the de novo synthesis of fatty acids. Its upregulation is a hallmark of many cancers, where it provides the necessary lipids for rapid cell proliferation, membrane synthesis, and signaling. This has made FASN a compelling target for anticancer drug development. Fasn-IN-1 (also known as TVB-2460) is a potent and specific inhibitor of FASN. This technical guide provides an in-depth overview of this compound, its mechanism of action, and its impact on key cellular signaling pathways.

Core Concepts: this compound and Fatty Acid Synthase

This compound is a small molecule inhibitor that targets the enzymatic activity of FASN. FASN catalyzes the multi-step process of converting acetyl-CoA and malonyl-CoA into palmitate, a 16-carbon saturated fatty acid. By inhibiting this process, this compound disrupts the supply of essential building blocks for cancer cells, leading to a cascade of downstream effects that ultimately inhibit tumor growth.

Chemical Properties of this compound:

| Property | Value |

| Chemical Formula | C18H25N3O3S2 |

| Molecular Weight | 395.54 g/mol |

| CAS Number | 1808260-84-5 |

Quantitative Data

The efficacy of this compound as a FASN inhibitor has been quantified through various in vitro assays. The half-maximal inhibitory concentration (IC50) is a key metric for its potency.

| Compound | Target | IC50 | Cell Line/System |

| This compound | Fatty Acid Synthase (FASN) | 10 nM[1] | Biochemical Assay |

Signaling Pathways Modulated by this compound

FASN inhibition by this compound has been shown to impact critical signaling pathways that are frequently dysregulated in cancer.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Inhibition of FASN has been demonstrated to suppress this pathway. Specifically, FASN inhibition leads to a decrease in the phosphorylation of Akt, a key downstream effector of PI3K. This reduction in Akt activation can, in turn, inhibit cell proliferation and induce apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is a driver in many cancers. FASN has been implicated in the regulation of this pathway. Inhibition of FASN can lead to a reduction in both the total protein and mRNA levels of β-catenin, a key transcriptional co-activator in the Wnt pathway. This suggests that FASN inhibition can suppress Wnt signaling at both the transcriptional and protein stability levels.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are protocols for key experiments.

Fatty Acid Synthase (FASN) Activity Assay

This assay measures the enzymatic activity of FASN by monitoring the oxidation of NADPH, a required cofactor for the synthesis of fatty acids.

Workflow:

Methodology:

-

Prepare Reagents:

-

Reaction Buffer: 100 mM potassium phosphate (pH 7.0), 1 mM EDTA, 1 mM DTT.

-

Substrates: 50 µM Acetyl-CoA and 50 µM Malonyl-CoA in reaction buffer.

-

Cofactor: 150 µM NADPH in reaction buffer.

-

Enzyme: Purified FASN or cell lysate containing FASN.

-

Inhibitor: Serial dilutions of this compound in a suitable solvent (e.g., DMSO).

-

-

Assay Procedure:

-

In a 96-well plate, add the reaction buffer.

-

Add the FASN enzyme preparation to each well.

-

Add the various concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate and cofactor mix.

-

Immediately measure the absorbance at 340 nm every minute for 10-15 minutes using a microplate reader.

-

-

Data Analysis:

-

Calculate the rate of NADPH oxidation (decrease in absorbance at 340 nm per minute).

-

Determine the percent inhibition for each this compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

-

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the effect of this compound on cell viability and proliferation.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound or vehicle control for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blotting for Signaling Proteins

This technique is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/Akt and Wnt/β-catenin pathways following treatment with this compound.

Methodology:

-

Cell Lysis: Treat cells with this compound for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for total Akt, phospho-Akt (Ser473), total β-catenin, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein expression and phosphorylation.

Conclusion

This compound is a potent inhibitor of fatty acid synthase with significant potential as an anticancer agent. Its ability to disrupt the lipogenic activity of cancer cells and modulate key oncogenic signaling pathways, such as PI3K/Akt and Wnt/β-catenin, underscores its therapeutic promise. The experimental protocols provided in this guide offer a framework for researchers to further investigate the multifaceted role of this compound in cancer biology and to accelerate its development as a targeted therapy.

References

A Technical Guide to Fasn-IN-1: A Tool for Interrogating Cancer Lipogenesis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of utilizing Fatty Acid Synthase (FASN) inhibitors, represented here as "Fasn-IN-1," to study the process of de novo lipogenesis (DNL) in cancer. It covers the underlying molecular pathways, quantitative effects of FASN inhibition, and detailed protocols for key experimental procedures.

Introduction: Fatty Acid Synthase in Oncology

Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2][3] While FASN expression is typically low in most normal adult tissues, which preferentially utilize circulating dietary fats, it is markedly upregulated in a wide array of human cancers, including breast, prostate, colon, and lung cancer.[1][4][5]

This heightened FASN activity in malignant cells is not merely an anabolic energy-storage pathway but a critical component of the oncogenic phenotype.[3] It provides essential lipid building blocks for rapidly proliferating cells to construct membranes, generate signaling molecules, and support post-translational protein modifications like palmitoylation.[6] The dependence of cancer cells on FASN-driven de novo lipogenesis, contrasted with the reliance of normal cells on exogenous lipids, creates a promising therapeutic window.[6]

Pharmacological inhibition of FASN has been shown to disrupt lipid biosynthesis, trigger metabolic stress, and ultimately induce cell cycle arrest and apoptosis in cancer cells, making it a compelling target for anticancer drug development.[7] This guide focuses on the use of a representative FASN inhibitor, termed this compound, as a research tool to probe these mechanisms. The data and protocols presented are based on well-characterized FASN inhibitors such as TVB-2640 (Denifanstat) and C75 .[8][9][10]

Mechanism of Action and Cellular Impact

This compound functions by inhibiting the enzymatic activity of FASN, thereby blocking the synthesis of palmitate. This blockade has several downstream consequences for cancer cells:

-

Substrate Accumulation: Inhibition leads to the buildup of the FASN substrate, malonyl-CoA, which can have cytotoxic effects.[11]

-

Product Depletion: The depletion of palmitate and downstream lipid products impairs membrane synthesis, disrupts lipid raft integrity, and hinders crucial signaling pathways.

-

Metabolic Stress: By halting a major consumer of cellular NADPH, FASN inhibition can alter the cellular redox balance. The disruption in energy homeostasis can lead to the activation of stress-response pathways, such as the AMP-activated protein kinase (AMPK) pathway.[12]

-

Induction of Apoptosis: The culmination of these metabolic insults leads to endoplasmic reticulum stress, cell cycle arrest, and programmed cell death (apoptosis).[7]

Key Signaling Pathways

FASN expression and activity are intricately linked with major oncogenic signaling pathways. Understanding these connections is crucial for interpreting the effects of FASN inhibition.

Upstream Regulation of FASN

Growth factor signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, are primary drivers of FASN upregulation in cancer.[4] These pathways converge on the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master regulator of lipogenic gene expression.[1][6] Activated AKT and ERK can promote the processing and nuclear translocation of SREBP-1c, which then binds to the FASN promoter to drive its transcription.

Downstream Effects of FASN Inhibition

Inhibiting FASN with this compound not only blocks lipogenesis but also impacts these regulatory pathways, often revealing feedback loops. For instance, the reduction in lipid products can impair the proper localization and function of membrane-associated proteins, including growth factor receptors and kinases like AKT, thereby dampening pro-survival signaling.

Quantitative Data Presentation

The efficacy of FASN inhibitors varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. The following tables summarize representative data for well-characterized FASN inhibitors.

Table 1: In Vitro FASN Enzyme Inhibition

| Compound | IC50 (Enzymatic Assay) | Source |

| TVB-2640 (Denifanstat) | 0.052 µM | [13] |

| C75 | ~200 µM (competitive) | [14] |

| Lansoprazole | 6.7 ± 0.9 µM | [15] |

| Omeprazole | 18.4 ± 1.7 µM | [15] |

Table 2: Anti-proliferative Activity (Cell Viability)

| Compound | Cell Line | Cancer Type | IC50 (Cell-Based Assay) | Source |

| TVB-2640 (Denifanstat) | Multiple Cell Lines | SARS-CoV-2 Study | 4 nM (EC50) | [16] |

| C75 | PC3 | Prostate Cancer | 35 µM | [10] |

| C75 | A375 | Melanoma | 32.43 µM | [9] |

| C75 | LNCaP (spheroids) | Prostate Cancer | 50 µM | [10] |

| Lansoprazole | MCF7 | Breast Cancer | 1.3 ± 0.7 µM | [15] |

| Omeprazole | MCF7 | Breast Cancer | 13.9 ± 2.6 µM | [15] |

Note: Assay conditions, such as lipid content in the culture medium, can significantly influence the apparent IC50 values for FASN inhibitors in cell-based assays.[17]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of this compound on cancer cell lipogenesis, viability, and signaling.

General Experimental Workflow

Protocol: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[18][19]

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[20]

-

Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]

-

Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.

-

Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[18]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol: Lipid Droplet Staining (Oil Red O)

This method visualizes neutral lipids (triglycerides and cholesterol esters) within intracellular lipid droplets.[21]

Materials:

-

Cells cultured on glass coverslips in 24-well plates

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin or 4% Paraformaldehyde (PFA) for fixation

-

Oil Red O (ORO) stock solution (e.g., 0.3-0.5% w/v in 100% isopropanol)

-

ORO working solution: Mix 3 parts ORO stock with 2 parts distilled water, let stand for 10 minutes, and filter. Prepare fresh.[22]

-

Hematoxylin for counterstaining (optional)

-

Mounting medium and microscope slides

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as desired.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation: Add 10% Formalin to each well and incubate for 30-60 minutes at room temperature.

-

Rinsing: Wash the cells twice with distilled water.

-

Permeabilization: Add 60% isopropanol to each well and incubate for 5 minutes.

-

Staining: Remove the isopropanol and add the freshly prepared ORO working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.[22]

-

Washing: Remove the ORO solution and wash the cells 2-5 times with distilled water until excess stain is removed.

-

Counterstaining (Optional): Add Hematoxylin for 1 minute to stain the nuclei blue. Wash thoroughly with water.

-

Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Imaging: Visualize under a light microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.

Protocol: Western Blotting for FASN and Signaling Proteins

This protocol allows for the detection and semi-quantification of specific proteins to assess the impact of this compound on FASN expression and related signaling pathways (e.g., p-AKT, total AKT).[23][24]

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[24]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Use densitometry software to quantify band intensity, normalizing to a loading control like GAPDH.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Destabilization of fatty acid synthase by acetylation inhibits de novo lipogenesis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FASN Inhibitor TVB-2640 | Semantic Scholar [semanticscholar.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]

- 15. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Common chemotherapeutic agents modulate fatty acid distribution in human hepatocellular carcinoma and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. abcam.com [abcam.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

A Technical Guide to Fasn-IN-1: A Tool for Interrogating Cancer Lipogenesis

Audience: Researchers, scientists, and drug development professionals.

Core Content: This document provides a comprehensive technical overview of utilizing Fatty Acid Synthase (FASN) inhibitors, represented here as "Fasn-IN-1," to study the process of de novo lipogenesis (DNL) in cancer. It covers the underlying molecular pathways, quantitative effects of FASN inhibition, and detailed protocols for key experimental procedures.

Introduction: Fatty Acid Synthase in Oncology

Fatty Acid Synthase (FASN) is the central enzyme responsible for the synthesis of long-chain fatty acids, primarily palmitate, from acetyl-CoA and malonyl-CoA.[1][2][3] While FASN expression is typically low in most normal adult tissues, which preferentially utilize circulating dietary fats, it is markedly upregulated in a wide array of human cancers, including breast, prostate, colon, and lung cancer.[1][4][5]

This heightened FASN activity in malignant cells is not merely an anabolic energy-storage pathway but a critical component of the oncogenic phenotype.[3] It provides essential lipid building blocks for rapidly proliferating cells to construct membranes, generate signaling molecules, and support post-translational protein modifications like palmitoylation.[6] The dependence of cancer cells on FASN-driven de novo lipogenesis, contrasted with the reliance of normal cells on exogenous lipids, creates a promising therapeutic window.[6]

Pharmacological inhibition of FASN has been shown to disrupt lipid biosynthesis, trigger metabolic stress, and ultimately induce cell cycle arrest and apoptosis in cancer cells, making it a compelling target for anticancer drug development.[7] This guide focuses on the use of a representative FASN inhibitor, termed this compound, as a research tool to probe these mechanisms. The data and protocols presented are based on well-characterized FASN inhibitors such as TVB-2640 (Denifanstat) and C75 .[8][9][10]

Mechanism of Action and Cellular Impact

This compound functions by inhibiting the enzymatic activity of FASN, thereby blocking the synthesis of palmitate. This blockade has several downstream consequences for cancer cells:

-

Substrate Accumulation: Inhibition leads to the buildup of the FASN substrate, malonyl-CoA, which can have cytotoxic effects.[11]

-

Product Depletion: The depletion of palmitate and downstream lipid products impairs membrane synthesis, disrupts lipid raft integrity, and hinders crucial signaling pathways.

-

Metabolic Stress: By halting a major consumer of cellular NADPH, FASN inhibition can alter the cellular redox balance. The disruption in energy homeostasis can lead to the activation of stress-response pathways, such as the AMP-activated protein kinase (AMPK) pathway.[12]

-

Induction of Apoptosis: The culmination of these metabolic insults leads to endoplasmic reticulum stress, cell cycle arrest, and programmed cell death (apoptosis).[7]

Key Signaling Pathways

FASN expression and activity are intricately linked with major oncogenic signaling pathways. Understanding these connections is crucial for interpreting the effects of FASN inhibition.

Upstream Regulation of FASN

Growth factor signaling pathways, such as the PI3K/AKT/mTOR and MAPK pathways, are primary drivers of FASN upregulation in cancer.[4] These pathways converge on the transcription factor Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) , a master regulator of lipogenic gene expression.[1][6] Activated AKT and ERK can promote the processing and nuclear translocation of SREBP-1c, which then binds to the FASN promoter to drive its transcription.

Downstream Effects of FASN Inhibition

Inhibiting FASN with this compound not only blocks lipogenesis but also impacts these regulatory pathways, often revealing feedback loops. For instance, the reduction in lipid products can impair the proper localization and function of membrane-associated proteins, including growth factor receptors and kinases like AKT, thereby dampening pro-survival signaling.

Quantitative Data Presentation

The efficacy of FASN inhibitors varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying this effect. The following tables summarize representative data for well-characterized FASN inhibitors.

Table 1: In Vitro FASN Enzyme Inhibition

| Compound | IC50 (Enzymatic Assay) | Source |

| TVB-2640 (Denifanstat) | 0.052 µM | [13] |

| C75 | ~200 µM (competitive) | [14] |

| Lansoprazole | 6.7 ± 0.9 µM | [15] |

| Omeprazole | 18.4 ± 1.7 µM | [15] |

Table 2: Anti-proliferative Activity (Cell Viability)

| Compound | Cell Line | Cancer Type | IC50 (Cell-Based Assay) | Source |

| TVB-2640 (Denifanstat) | Multiple Cell Lines | SARS-CoV-2 Study | 4 nM (EC50) | [16] |

| C75 | PC3 | Prostate Cancer | 35 µM | [10] |

| C75 | A375 | Melanoma | 32.43 µM | [9] |

| C75 | LNCaP (spheroids) | Prostate Cancer | 50 µM | [10] |

| Lansoprazole | MCF7 | Breast Cancer | 1.3 ± 0.7 µM | [15] |

| Omeprazole | MCF7 | Breast Cancer | 13.9 ± 2.6 µM | [15] |

Note: Assay conditions, such as lipid content in the culture medium, can significantly influence the apparent IC50 values for FASN inhibitors in cell-based assays.[17]

Experimental Protocols

The following protocols provide detailed methodologies for assessing the impact of this compound on cancer cell lipogenesis, viability, and signaling.

General Experimental Workflow

Protocol: Cell Viability (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of viability.[18][19]

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (e.g., in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS, filtered.[20]

-

Solubilization solution (e.g., 100% DMSO or 10% SDS in 0.01 M HCl)

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium. Include vehicle-only (e.g., DMSO) control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting or placing on an orbital shaker for 5-10 minutes.

-

Measurement: Read the absorbance at 570 nm using a plate reader. A reference wavelength of >650 nm can be used to subtract background.[18]

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protocol: Lipid Droplet Staining (Oil Red O)

This method visualizes neutral lipids (triglycerides and cholesterol esters) within intracellular lipid droplets.[21]

Materials:

-

Cells cultured on glass coverslips in 24-well plates

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin or 4% Paraformaldehyde (PFA) for fixation

-

Oil Red O (ORO) stock solution (e.g., 0.3-0.5% w/v in 100% isopropanol)

-

ORO working solution: Mix 3 parts ORO stock with 2 parts distilled water, let stand for 10 minutes, and filter. Prepare fresh.[22]

-

60% Isopropanol

-

Hematoxylin for counterstaining (optional)

-

Mounting medium and microscope slides

Procedure:

-

Cell Culture and Treatment: Grow cells on coverslips and treat with this compound as desired.

-

Washing: Gently wash the cells twice with PBS to remove culture medium.

-

Fixation: Add 10% Formalin to each well and incubate for 30-60 minutes at room temperature.

-

Rinsing: Wash the cells twice with distilled water.

-

Permeabilization: Add 60% isopropanol to each well and incubate for 5 minutes.

-

Staining: Remove the isopropanol and add the freshly prepared ORO working solution to completely cover the cells. Incubate for 15-20 minutes at room temperature.[22]

-

Washing: Remove the ORO solution and wash the cells 2-5 times with distilled water until excess stain is removed.

-

Counterstaining (Optional): Add Hematoxylin for 1 minute to stain the nuclei blue. Wash thoroughly with water.

-

Mounting: Mount the coverslips onto microscope slides using an aqueous mounting medium.

-

Imaging: Visualize under a light microscope. Lipid droplets will appear as red-orange spheres within the cytoplasm.

Protocol: Western Blotting for FASN and Signaling Proteins

This protocol allows for the detection and semi-quantification of specific proteins to assess the impact of this compound on FASN expression and related signaling pathways (e.g., p-AKT, total AKT).[23][24]

Materials:

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels, running buffer, and electrophoresis apparatus

-

Transfer buffer and nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-FASN, anti-p-AKT, anti-AKT, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

-

Imaging system (e.g., ChemiDoc)

Procedure:

-

Cell Lysis: After treatment with this compound, wash cells with ice-cold PBS. Add ice-cold RIPA buffer, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C. Collect the supernatant and determine the protein concentration using a BCA assay.

-

Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel until adequate separation is achieved.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.[24]

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step as in step 8.

-

Detection: Add ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

-

Analysis: Use densitometry software to quantify band intensity, normalizing to a loading control like GAPDH.

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Destabilization of fatty acid synthase by acetylation inhibits de novo lipogenesis and tumor cell growth - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid synthase (FASN) signalome: A molecular guide for precision oncology - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fatty acid synthase as a potential therapeutic target in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Biochemistry, molecular biology, and pharmacology of fatty acid synthase, an emerging therapeutic target and diagnosis/prognosis marker - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting cancer metabolism: Therapeutic potential of the fatty acid synthase (FASN) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. FASN Inhibitor TVB-2640 | Semantic Scholar [semanticscholar.org]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. ovid.com [ovid.com]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. C75, fatty acid synthase (FAS) inhibitor (CAS 191282-48-1) | Abcam [abcam.com]

- 15. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 16. selleckchem.com [selleckchem.com]

- 17. aacrjournals.org [aacrjournals.org]

- 18. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 19. broadpharm.com [broadpharm.com]

- 20. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 21. Common chemotherapeutic agents modulate fatty acid distribution in human hepatocellular carcinoma and colorectal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 22. abcam.com [abcam.com]

- 23. Western blot protocol | Abcam [abcam.com]

- 24. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

The Impact of Fasn-IN-1 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Fasn-IN-1, a potent and selective inhibitor of Fatty Acid Synthase (FASN), on cancer cell proliferation. Overexpression of FASN is a well-documented metabolic hallmark of many cancers, correlating with poor prognosis and aggressive tumor behavior.[1][2][3] FASN's role in providing fatty acids for membrane synthesis, energy storage, and signaling molecule generation makes it a compelling target for anticancer therapies.[4][5][6] this compound belongs to a class of imidazopyridine-based inhibitors designed to disrupt the lipogenic activity of cancer cells, thereby impeding their growth and survival.[7][8] This document outlines the quantitative effects of FASN inhibition by compounds representative of this compound, details the experimental protocols to assess these effects, and visualizes the key signaling pathways and experimental workflows.

Quantitative Impact of FASN Inhibition on Cancer Cell Proliferation

The efficacy of FASN inhibitors, such as those structurally and functionally similar to this compound, has been quantified across various cancer cell lines. The data consistently demonstrates a dose-dependent inhibition of cell viability and proliferation.

Table 1: In Vitro Efficacy of FASN Inhibitors (Representative Data)

| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Observations | Reference |

| TVB-3166 | LNCaP (Prostate) | WST-1 Cell Viability | ~0.07 | Significant reduction in cell viability after 24h. | [9] |

| TVB-3166 | Multiple (50 lines) | CellTiter-Glo | Varies | Broad anti-proliferative activity across 6 tumor types. | [10] |

| GSK2194069 | LNCaP (Prostate) | WST-1 Cell Viability | ~0.06 | Potent inhibition of cell proliferation. | [9] |

| Orlistat | B16-F10 (Melanoma) | Apoptosis Assay | ~30 | Induction of apoptosis after 48h. | [11] |

| Cerulenin | B16-F10 (Melanoma) | Apoptosis Assay | ~22 | Induction of apoptosis after 24h. | [11] |

| PPIs | Breast Cancer Lines | FASN Activity Assay | 6.7 - 18.4 | Dose-dependent inhibition of FASN activity. | [12] |

Note: TVB-3166 and GSK2194069 are potent FASN inhibitors with mechanisms of action expected to be highly similar to this compound. Data from these compounds are presented as representative of the therapeutic potential of this class of inhibitors.

Core Experimental Protocols

This section details the standard methodologies used to evaluate the impact of this compound on cancer cell proliferation, viability, apoptosis, and cell cycle progression.

Cell Viability and Proliferation Assays (MTT/WST-1)

These colorimetric assays are fundamental for assessing the cytotoxic and cytostatic effects of a compound.

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt (MTT or WST-1) to a colored formazan (B1609692) product, which is quantified by spectrophotometry.

-

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

Reagent Incubation: Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (B164497) (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[15][16][17]

-

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[15]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[15][16]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[18][19]

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol (B145695) to permeabilize the membranes.[19]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[18]

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.[20]

-

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound action.

-

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., FASN, p-Akt, cleaved PARP).[21][22]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for its preclinical evaluation.

FASN-Mediated Signaling Pathways in Cancer

FASN is intricately linked to major oncogenic signaling pathways. Its inhibition by this compound disrupts these networks, leading to reduced proliferation and survival.

Caption: FASN signaling network and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

A typical preclinical workflow for assessing the anti-proliferative effects of a FASN inhibitor is outlined below.

Caption: Preclinical workflow for assessing this compound's effects.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. FASN inhibitor TVB-3166 prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A FASN-TGF-β1-FASN regulatory loop contributes to high EMT/metastatic potential of cisplatin-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sagimet.com [sagimet.com]

- 11. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. kumc.edu [kumc.edu]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 20. researchgate.net [researchgate.net]

- 21. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

The Impact of Fasn-IN-1 on Cancer Cell Proliferation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the effects of Fasn-IN-1, a potent and selective inhibitor of Fatty Acid Synthase (FASN), on cancer cell proliferation. Overexpression of FASN is a well-documented metabolic hallmark of many cancers, correlating with poor prognosis and aggressive tumor behavior.[1][2][3] FASN's role in providing fatty acids for membrane synthesis, energy storage, and signaling molecule generation makes it a compelling target for anticancer therapies.[4][5][6] this compound belongs to a class of imidazopyridine-based inhibitors designed to disrupt the lipogenic activity of cancer cells, thereby impeding their growth and survival.[7][8] This document outlines the quantitative effects of FASN inhibition by compounds representative of this compound, details the experimental protocols to assess these effects, and visualizes the key signaling pathways and experimental workflows.

Quantitative Impact of FASN Inhibition on Cancer Cell Proliferation

The efficacy of FASN inhibitors, such as those structurally and functionally similar to this compound, has been quantified across various cancer cell lines. The data consistently demonstrates a dose-dependent inhibition of cell viability and proliferation.

Table 1: In Vitro Efficacy of FASN Inhibitors (Representative Data)

| Compound | Cancer Cell Line | Assay Type | IC50 Value (µM) | Observations | Reference |

| TVB-3166 | LNCaP (Prostate) | WST-1 Cell Viability | ~0.07 | Significant reduction in cell viability after 24h. | [9] |

| TVB-3166 | Multiple (50 lines) | CellTiter-Glo | Varies | Broad anti-proliferative activity across 6 tumor types. | [10] |

| GSK2194069 | LNCaP (Prostate) | WST-1 Cell Viability | ~0.06 | Potent inhibition of cell proliferation. | [9] |

| Orlistat | B16-F10 (Melanoma) | Apoptosis Assay | ~30 | Induction of apoptosis after 48h. | [11] |

| Cerulenin | B16-F10 (Melanoma) | Apoptosis Assay | ~22 | Induction of apoptosis after 24h. | [11] |

| PPIs | Breast Cancer Lines | FASN Activity Assay | 6.7 - 18.4 | Dose-dependent inhibition of FASN activity. | [12] |

Note: TVB-3166 and GSK2194069 are potent FASN inhibitors with mechanisms of action expected to be highly similar to this compound. Data from these compounds are presented as representative of the therapeutic potential of this class of inhibitors.

Core Experimental Protocols

This section details the standard methodologies used to evaluate the impact of this compound on cancer cell proliferation, viability, apoptosis, and cell cycle progression.

Cell Viability and Proliferation Assays (MTT/WST-1)

These colorimetric assays are fundamental for assessing the cytotoxic and cytostatic effects of a compound.

-

Principle: Measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells cleave the tetrazolium salt (MTT or WST-1) to a colored formazan product, which is quantified by spectrophotometry.

-

Protocol:

-

Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours). Include a vehicle-only control.

-

Reagent Incubation: Add the MTT or WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Solubilization (for MTT): If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for WST-1) using a microplate reader.[13][14]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, apoptotic, and necrotic cells.

-

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be fluorescently labeled. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells.[15][16][17]

-

Protocol:

-

Cell Treatment: Treat cells with this compound for the desired time to induce apoptosis.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI.[15]

-

Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.[16]

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; and late apoptotic or necrotic cells are both Annexin V- and PI-positive.[15][16]

-

Cell Cycle Analysis (Propidium Iodide Staining)

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

-

Principle: PI stoichiometrically binds to DNA. The amount of fluorescence emitted from the PI-DNA complex is directly proportional to the amount of DNA in the cell. This allows for the differentiation of cells in G0/G1 (2N DNA content), S (intermediate DNA content), and G2/M (4N DNA content).[18][19]

-

Protocol:

-

Cell Treatment and Harvesting: Treat cells with this compound, then harvest and wash with PBS.

-

Fixation: Fix the cells in cold 70% ethanol to permeabilize the membranes.[19]

-

Staining: Resuspend the fixed cells in a staining solution containing PI and RNase A (to prevent staining of double-stranded RNA).[18]

-

Incubation: Incubate the cells in the dark.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The resulting histogram is analyzed to quantify the percentage of cells in each phase of the cell cycle.[20]

-

Western Blotting

This technique is used to detect and quantify specific proteins in a cell lysate, providing insights into the molecular mechanisms of this compound action.

-

Principle: Proteins from a cell lysate are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to the target protein.

-

Protocol:

-

Protein Extraction: Lyse this compound-treated and control cells in a suitable buffer to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.

-

Gel Electrophoresis: Separate equal amounts of protein by SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a protein-rich solution (e.g., BSA or non-fat milk) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the protein of interest (e.g., FASN, p-Akt, cleaved PARP).[21][22]

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.[11]

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways affected by this compound and the general workflow for its preclinical evaluation.

FASN-Mediated Signaling Pathways in Cancer

FASN is intricately linked to major oncogenic signaling pathways. Its inhibition by this compound disrupts these networks, leading to reduced proliferation and survival.

Caption: FASN signaling network and the inhibitory action of this compound.

Experimental Workflow for Evaluating this compound

A typical preclinical workflow for assessing the anti-proliferative effects of a FASN inhibitor is outlined below.

Caption: Preclinical workflow for assessing this compound's effects.

References

- 1. cancernetwork.com [cancernetwork.com]

- 2. Identification of Fasnall as a therapeutically effective Complex I inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. What FAS inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 5. FASN inhibitor TVB-3166 prevents S-acylation of the spike protein of human coronaviruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A FASN-TGF-β1-FASN regulatory loop contributes to high EMT/metastatic potential of cisplatin-resistant non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Deciphering Fatty Acid Synthase Inhibition-Triggered Metabolic Flexibility in Prostate Cancer Cells through Untargeted Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. sagimet.com [sagimet.com]

- 11. Fatty Acid Synthase Inhibitors Induce Apoptosis in Non-Tumorigenic Melan-A Cells Associated with Inhibition of Mitochondrial Respiration - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Proton pump inhibitors suppress DNA damage repair and sensitize treatment resistance in breast cancer by targeting fatty acid synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. spandidos-publications.com [spandidos-publications.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. docs.abcam.com [docs.abcam.com]

- 16. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 17. kumc.edu [kumc.edu]

- 18. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 19. genzentrum.uni-muenchen.de [genzentrum.uni-muenchen.de]

- 20. researchgate.net [researchgate.net]

- 21. Fatty Acid Synthase Antibody | Cell Signaling Technology [cellsignal.com]

- 22. researchgate.net [researchgate.net]

Unraveling the Apoptotic Link: A Technical Guide to the FASN Inhibitor Fasn-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasn-IN-1, a potent and selective inhibitor of Fatty Acid Synthase (FASN), has emerged as a molecule of significant interest in the landscape of targeted cancer therapy. This technical guide delves into the core mechanisms by which this compound induces apoptosis in cancer cells, providing a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for key assays, and a structured presentation of quantitative data. By elucidating the intricate relationship between FASN inhibition and programmed cell death, this document aims to equip researchers and drug development professionals with the foundational knowledge to further explore the therapeutic potential of this compound and similar targeted agents.

Introduction: The Role of Fatty Acid Synthase in Cancer and the Advent of this compound

Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of long-chain fatty acids. While its expression is typically low in most normal adult tissues, FASN is significantly upregulated in a wide array of human cancers. This heightened lipogenic phenotype provides cancer cells with the necessary building blocks for membrane synthesis to support rapid proliferation, protein modification, and the generation of signaling molecules. The dependence of tumor cells on FASN activity has rendered it a compelling target for anticancer drug development.

This compound is a small molecule inhibitor of FASN, identified as compound 56 in patent WO2015134790A1. Its development represents a targeted approach to exploit the metabolic vulnerability of cancer cells by disrupting their lipogenic machinery. This guide will focus on the consequential induction of apoptosis following FASN inhibition by this compound.

The Core Mechanism: How this compound Triggers Apoptosis

While direct and detailed published studies specifically on the apoptotic mechanism of this compound are limited, the extensive research on other FASN inhibitors such as C75, Orlistat, and TVB-3166 provides a strong framework for understanding its mode of action. The induction of apoptosis by FASN inhibition is a multi-faceted process initiated by the disruption of fatty acid synthesis.

The primary mechanism involves the accumulation of the FASN substrate, malonyl-CoA. This buildup leads to significant cellular stress and triggers a cascade of events culminating in programmed cell death. Key downstream effects include:

-

Disruption of Membrane Integrity and Signaling: The inhibition of fatty acid synthesis deprives cancer cells of essential components for phospholipid production, leading to alterations in cell membrane composition and integrity. This can impact the function of membrane-bound signaling proteins and receptors.

-

Induction of Endoplasmic Reticulum (ER) Stress: The imbalance in lipid metabolism can lead to ER stress, activating the unfolded protein response (UPR), a pathway known to initiate apoptosis if the stress is prolonged or severe.

-

Cell Cycle Arrest: FASN inhibitors have been shown to induce cell cycle arrest, particularly in the S phase. This disruption of the cell cycle can serve as a checkpoint to halt proliferation and, in many cases, precedes the onset of apoptosis.

-

Activation of Apoptotic Pathways: The culmination of these cellular stresses leads to the activation of intrinsic and/or extrinsic apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.

Signaling Pathways Implicated in this compound-Induced Apoptosis

The signaling cascades initiated by FASN inhibition are complex and interconnected. Based on studies of analogous FASN inhibitors, the following pathways are likely to be central to the apoptotic effects of this compound.

Unraveling the Apoptotic Link: A Technical Guide to the FASN Inhibitor Fasn-IN-1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fasn-IN-1, a potent and selective inhibitor of Fatty Acid Synthase (FASN), has emerged as a molecule of significant interest in the landscape of targeted cancer therapy. This technical guide delves into the core mechanisms by which this compound induces apoptosis in cancer cells, providing a comprehensive overview of the underlying signaling pathways, detailed experimental protocols for key assays, and a structured presentation of quantitative data. By elucidating the intricate relationship between FASN inhibition and programmed cell death, this document aims to equip researchers and drug development professionals with the foundational knowledge to further explore the therapeutic potential of this compound and similar targeted agents.

Introduction: The Role of Fatty Acid Synthase in Cancer and the Advent of this compound

Fatty Acid Synthase (FASN) is the central enzyme responsible for the de novo synthesis of long-chain fatty acids. While its expression is typically low in most normal adult tissues, FASN is significantly upregulated in a wide array of human cancers. This heightened lipogenic phenotype provides cancer cells with the necessary building blocks for membrane synthesis to support rapid proliferation, protein modification, and the generation of signaling molecules. The dependence of tumor cells on FASN activity has rendered it a compelling target for anticancer drug development.

This compound is a small molecule inhibitor of FASN, identified as compound 56 in patent WO2015134790A1. Its development represents a targeted approach to exploit the metabolic vulnerability of cancer cells by disrupting their lipogenic machinery. This guide will focus on the consequential induction of apoptosis following FASN inhibition by this compound.

The Core Mechanism: How this compound Triggers Apoptosis

While direct and detailed published studies specifically on the apoptotic mechanism of this compound are limited, the extensive research on other FASN inhibitors such as C75, Orlistat, and TVB-3166 provides a strong framework for understanding its mode of action. The induction of apoptosis by FASN inhibition is a multi-faceted process initiated by the disruption of fatty acid synthesis.

The primary mechanism involves the accumulation of the FASN substrate, malonyl-CoA. This buildup leads to significant cellular stress and triggers a cascade of events culminating in programmed cell death. Key downstream effects include:

-

Disruption of Membrane Integrity and Signaling: The inhibition of fatty acid synthesis deprives cancer cells of essential components for phospholipid production, leading to alterations in cell membrane composition and integrity. This can impact the function of membrane-bound signaling proteins and receptors.

-

Induction of Endoplasmic Reticulum (ER) Stress: The imbalance in lipid metabolism can lead to ER stress, activating the unfolded protein response (UPR), a pathway known to initiate apoptosis if the stress is prolonged or severe.

-

Cell Cycle Arrest: FASN inhibitors have been shown to induce cell cycle arrest, particularly in the S phase. This disruption of the cell cycle can serve as a checkpoint to halt proliferation and, in many cases, precedes the onset of apoptosis.

-

Activation of Apoptotic Pathways: The culmination of these cellular stresses leads to the activation of intrinsic and/or extrinsic apoptotic pathways. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-xL.

Signaling Pathways Implicated in this compound-Induced Apoptosis

The signaling cascades initiated by FASN inhibition are complex and interconnected. Based on studies of analogous FASN inhibitors, the following pathways are likely to be central to the apoptotic effects of this compound.

The Therapeutic Potential of FASN Inhibition in Oncology: A Technical Guide on Denifanstat (TVB-2640)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic reprogramming is a hallmark of cancer, enabling tumor cells to meet the bioenergetic and biosynthetic demands of rapid proliferation.[1] A key enzyme in this altered metabolic landscape is Fatty Acid Synthase (FASN), the sole enzyme in humans responsible for the de novo synthesis of palmitate, a saturated fatty acid.[2][3] While FASN expression is low in most normal adult tissues, which preferentially utilize circulating fatty acids, it is significantly upregulated in a wide array of cancers, including those of the breast, prostate, lung, colon, and ovaries.[1][3] This overexpression is often correlated with increased tumor aggressiveness and poor prognosis, making FASN an attractive therapeutic target in oncology.[1][4]

This technical guide explores the therapeutic potential of FASN inhibition in oncology, with a focus on Denifanstat (TVB-2640), a first-in-class, orally bioavailable, and selective FASN inhibitor currently under clinical investigation.[5][6] We will delve into its mechanism of action, present preclinical and clinical data, provide detailed experimental protocols for its evaluation, and visualize key signaling pathways and experimental workflows.

Mechanism of Action of Denifanstat (TVB-2640)

Denifanstat is a potent and reversible inhibitor of FASN.[6] It competitively binds to the ketoacyl reductase (KR) domain of the FASN enzyme, thereby blocking its catalytic activity.[7] The primary molecular consequence of FASN inhibition by Denifanstat is the cessation of palmitate synthesis.[3][8] This disruption of de novo lipogenesis has several downstream anti-tumor effects:

-

Inhibition of Membrane Synthesis and Signaling: Cancer cells require a constant supply of fatty acids for the synthesis of phospholipids, which are essential components of cellular membranes.[6] By halting palmitate production, Denifanstat disrupts the formation of new membranes, thereby inhibiting cell proliferation.[3] Furthermore, FASN inhibition alters the composition of lipid rafts, specialized membrane microdomains that are critical for the assembly and function of oncogenic signaling complexes.[6]

-

Induction of Apoptosis: The inhibition of FASN leads to the accumulation of its substrate, malonyl-CoA, and a depletion of its end-product, palmitate. This metabolic stress can trigger endoplasmic reticulum stress and the intrinsic mitochondrial pathway of apoptosis, leading to cancer cell death.[5]

-

Downregulation of Oncogenic Signaling Pathways: FASN activity is intricately linked with major oncogenic signaling pathways. Inhibition of FASN with Denifanstat has been shown to suppress the PI3K/AKT/mTOR and β-catenin signaling pathways.[9][10]

-

Disruption of Protein Palmitoylation: Palmitate is used for the post-translational modification of numerous proteins, a process called palmitoylation, which affects their localization and function. FASN inhibition disrupts the palmitoylation of key proteins involved in oncogenesis.[6]

Preclinical and Clinical Data for Denifanstat (TVB-2640)

The anti-tumor activity of Denifanstat has been evaluated in a range of preclinical models and early-phase clinical trials.

In Vitro Efficacy

Denifanstat has demonstrated potent anti-proliferative activity across a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values are typically in the nanomolar range, highlighting its potency.